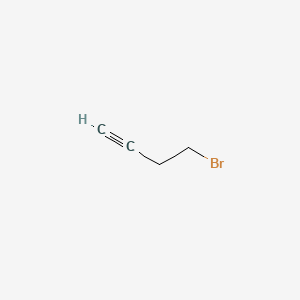

4-Bromo-1-butyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromobut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br/c1-2-3-4-5/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYOGWXIKVUXCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454136 | |

| Record name | 4-Bromo-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38771-21-0 | |

| Record name | 4-Bromo-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-butyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-1-butyne chemical properties and structure

An In-depth Technical Guide to 4-Bromo-1-butyne: Chemical Properties, Structure, and Applications

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This compound (CAS No: 38771-21-0), a bifunctional molecule featuring a terminal alkyne and a primary alkyl bromide, serves as a versatile and valuable building block in modern organic synthesis. Its unique structure allows for a wide array of chemical transformations, making it instrumental in the synthesis of complex pharmaceutical ingredients and novel chemical entities.

This technical guide provides a detailed overview of the chemical and physical properties, structure, synthesis, and applications of this compound, presenting critical data and experimental methodologies for laboratory use.

Chemical Structure and Identification

This compound, also known as 1-bromo-3-butyne, is an organic compound with the linear formula C4H5Br.[1] The molecule consists of a four-carbon chain with a bromine atom at the C4 position and a carbon-carbon triple bond between C1 and C2.[2] This dual functionality underpins its reactivity and utility in synthesis.

Structural Identifiers:

-

IUPAC Name: 4-bromobut-1-yne[3]

-

SMILES String: BrCCC#C[4]

-

InChI: 1S/C4H5Br/c1-2-3-4-5/h1H,3-4H2[4]

-

InChI Key: XLYOGWXIKVUXCL-UHFFFAOYSA-N[4]

Physicochemical Properties

This compound is a colorless to pale yellow, flammable liquid.[2][5] It is immiscible with water but soluble in common organic solvents such as ethanol, acetone, and chloroform.[5][6] A summary of its key quantitative properties is presented below.

| Property | Value | Citations |

| Molecular Formula | C₄H₅Br | [3][7] |

| Molecular Weight | 132.99 g/mol | [3][4] |

| Density | 1.417 g/mL at 25 °C | [4][5] |

| Boiling Point | 110-118 °C at 760 mmHg | [5][7][8] |

| Flash Point | 23.9 - 32.3 °C | [4][5][7] |

| Refractive Index | n20/D 1.481 | [4] |

| Vapor Pressure | 20.0 ± 0.2 mmHg at 25°C | [7] |

| LogP | 1.72 | [7] |

Spectroscopic Data

The structure of this compound can be confirmed by spectroscopic methods. The ¹H NMR spectrum is particularly informative.

¹H NMR (300 MHz, CDCl₃): [9]

-

δ 3.45 (t, J=7.5 Hz, 2H): Corresponds to the two protons on the carbon adjacent to the bromine atom (-CH₂Br).

-

δ 2.76 (dt, J=7.5, 3.0 Hz, 2H): Represents the two protons on the carbon adjacent to the alkyne group (-C≡C-CH₂-).

-

δ 2.12 (t, J=3.0 Hz, 1H): Attributed to the terminal alkyne proton (≡C-H).

Experimental Protocols

Synthesis of this compound from 3-Butyn-1-ol [9]

This procedure details the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide.

Materials:

-

3-Butyn-1-ol (99.5 g, 1.24 mol)

-

Phosphorus tribromide (PBr₃) (48 mL, 0.51 mol)

-

Anhydrous diethyl ether (880 mL total)

-

Ice (1000 g)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Magnesium sulfate (MgSO₄)

Methodology:

-

Set up an oven-dried apparatus under a dry argon atmosphere.

-

Prepare a solution of 3-butyn-1-ol (99.5 g) in anhydrous ether (750 mL) in the reaction flask and cool it to 0°C with an ice bath.

-

Slowly add a solution of phosphorus tribromide (48 mL) in anhydrous ether (130 mL) to the stirred alcohol solution over a period of 3 hours, maintaining the temperature at 0°C.

-

After the addition is complete, carefully pour the reaction mixture onto 1000 g of ice.

-

Separate the ether layer. Extract the aqueous layer with additional diethyl ether.

-

Combine all ether layers and wash sequentially with saturated NaHCO₃ solution, water, saturated NaCl solution, and finally with water.

-

Dry the resulting ether layer over anhydrous magnesium sulfate (MgSO₄).

-

Distill off the ether at atmospheric pressure.

-

Distill the remaining liquid at atmospheric pressure to yield this compound as a colorless liquid (bp 109°-112°C).

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[10] Its utility stems from the ability to perform selective reactions at either the alkyne or the bromide functional group.

Key Reactions:

-

Nucleophilic Substitution: The primary bromide is susceptible to SN2 reactions, allowing for the introduction of the butynyl group onto various nucleophiles.

-

Coupling Reactions: The terminal alkyne can participate in various coupling reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings.

-

Cycloadditions: The alkyne functionality is a valuable component in cycloaddition reactions for synthesizing heterocyclic compounds.

It is employed as a reactant in the synthesis of:

-

Macrocycles via cobalt-mediated [2+2+2] co-cyclotrimerization.

-

Substituted oxazoles and 1,3,4-oxadiazoles through gold-catalyzed and 1,3-dipolar cycloadditions, respectively.

-

Azulene derivatives and substituted α-pyrones.[11]

In medicinal chemistry, this compound has been used as a precursor in the development of compounds investigated for anticancer and antibacterial activities.[10] For example, it has been shown to be a component in the synthesis of molecules that inhibit the growth of T-cell leukemia, murine leukemia, and colorectal adenocarcinoma cells.[10]

Caption: General reactivity pathways of this compound.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is a flammable liquid and is toxic if swallowed.[3] It may also cause an allergic skin reaction.[3]

| Hazard Class & Statement | GHS Pictogram(s) | Precautionary Measures | Citations |

| Flammable Liquid 3 (H226) | GHS02 (Flame) | P210: Keep away from heat/sparks/open flames. P233: Keep container tightly closed. P240: Ground/bond container. | [3][8] |

| Acute Toxicity 3, Oral (H301) | GHS06 (Skull) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER. | [3][4] |

| Skin Sensitization 1 (H317) | GHS07 (Exclamation) | P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [3][4] |

Storage: Store in a cool, dry, and well-ventilated place, away from ignition sources.[2] It is recommended to store at 2-8°C under an inert nitrogen atmosphere to maintain stability and prevent decomposition.[5][10]

Handling: Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] All operations should be conducted in a well-ventilated fume hood.[12]

Conclusion

This compound is a highly versatile and reactive intermediate with significant value in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its dual functionality allows for the strategic and controlled introduction of the butynyl moiety into complex molecular architectures. While its hazardous nature necessitates careful handling and storage, a thorough understanding of its properties and reactivity enables researchers to leverage this potent building block for the development of novel and impactful chemical compounds.

References

- 1. This compound 97 38771-21-0 [sigmaaldrich.com]

- 2. CAS 38771-21-0: this compound | CymitQuimica [cymitquimica.com]

- 3. 4-Bromobut-1-yne | C4H5Br | CID 11073464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 38771-21-0 [sigmaaldrich.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. This compound | 38771-21-0 [chemicalbook.com]

- 7. This compound | CAS#:38771-21-0 | Chemsrc [chemsrc.com]

- 8. This compound | 38771-21-0 | TCI AMERICA [tcichemicals.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 38771-21-0 | FB164813 | Biosynth [biosynth.com]

- 11. This compound 97 38771-21-0 [sigmaaldrich.com]

- 12. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-butyne from 3-Butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-1-butyne from its precursor, 3-butyn-1-ol. This conversion is a fundamental transformation in organic chemistry, yielding a versatile bifunctional molecule with applications in the synthesis of pharmaceuticals and other complex organic structures. This document details the prevalent synthetic methodologies, presents key quantitative data, and provides an illustrative experimental protocol.

Core Synthesis and Mechanism

The conversion of a primary alcohol, such as 3-butyn-1-ol, to an alkyl bromide is a standard synthetic transformation. Several reagents can accomplish this, with phosphorus tribromide (PBr₃) being a common and effective choice. The reaction proceeds via an Sₙ2 mechanism. The phosphorus atom in PBr₃ is electrophilic and is attacked by the nucleophilic oxygen of the alcohol. This initial step forms a good leaving group, a phosphite ester. Subsequently, a bromide ion, acting as a nucleophile, attacks the carbon atom bearing the oxygen, displacing the phosphite ester and resulting in the formation of the desired alkyl bromide.

Other notable methods for this transformation include the use of thionyl bromide (SOBr₂) and the Appel reaction, which employs triphenylphosphine (PPh₃) in combination with a bromine source like carbon tetrabromide (CBr₄).

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of the starting material and the final product, facilitating a direct comparison.

Table 1: Physical and Chemical Properties of 3-Butyn-1-ol

| Property | Value |

| Molecular Formula | C₄H₆O |

| Molecular Weight | 70.09 g/mol [1] |

| Boiling Point | 128-129 °C |

| Density | 0.926 g/mL at 25 °C |

| CAS Number | 927-74-2[2][3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₅Br |

| Molecular Weight | 132.99 g/mol |

| Boiling Point | 110-112 °C[4] |

| Density | 1.417 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.481 |

| CAS Number | 38771-21-0 |

| Flash Point | 23.9 °C |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ 2.12 (t, J=3.0 Hz, 1H), 2.76 (dt, J=7.5, 3.0 Hz, 2H), 3.45 (t, J=7.5 Hz, 2H)[4] |

Experimental Protocol: Synthesis via Phosphorus Tribromide

This section provides a detailed experimental procedure for the synthesis of this compound using phosphorus tribromide, adapted from established literature.[4]

Materials and Equipment:

-

3-Butyn-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Magnesium sulfate (MgSO₄)

-

Ice

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, a solution of 3-butyn-1-ol (99.5 g, 1.24 mol) in anhydrous diethyl ether (750 mL) is prepared. The flask is maintained under a dry argon atmosphere and cooled to 0 °C using an ice bath.

-

Addition of Reagent: A solution of phosphorus tribromide (48 mL, 0.51 mol) in anhydrous diethyl ether (130 mL) is added dropwise to the stirred solution of 3-butyn-1-ol over a period of 3 hours. The temperature is maintained at 0 °C throughout the addition.

-

Quenching: After the addition is complete, the reaction mixture is carefully poured onto crushed ice (1000 g).

-

Workup: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are then washed sequentially with saturated sodium bicarbonate solution, water, and saturated sodium chloride solution.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the ether is removed by distillation at atmospheric pressure.

-

Purification: The crude product is purified by distillation at atmospheric pressure to yield this compound as a colorless liquid (45 g, 27% yield).[4] The boiling point of the collected fraction should be between 109-112 °C.[4]

Safety Considerations

This compound is a flammable liquid and is toxic if swallowed.[5] It may also cause an allergic skin reaction.[5] Therefore, it is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Visualizing the Synthesis

The following diagrams illustrate the chemical reaction and a general experimental workflow.

Caption: Chemical transformation of 3-Butyn-1-ol to this compound.

Caption: General experimental workflow for the synthesis.

References

- 1. 3-Butyn-1-OL | C4H6O | CID 13566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Butyn-1-ol [webbook.nist.gov]

- 3. 3-Butyn-1-ol [webbook.nist.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Reactivity of 4-Bromo-1-butyne with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Principles of 4-Bromo-1-butyne Reactivity

The synthetic utility of this compound stems from its two distinct reactive sites: the electrophilic carbon of the carbon-bromine bond and the terminal alkyne.

1.1. Nucleophilic Substitution at the C-Br Bond

The primary alkyl bromide moiety of this compound is susceptible to nucleophilic attack, primarily proceeding through an SN2 (bimolecular nucleophilic substitution) mechanism. The key features of this reaction are:

-

Electrophilic Carbon: The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it an electrophilic center.

-

Good Leaving Group: The bromide ion (Br⁻) is a stable anion and therefore a good leaving group, facilitating the substitution reaction.[1]

-

Steric Accessibility: As a primary alkyl halide, the electrophilic carbon is sterically unhindered, favoring the backside attack characteristic of the SN2 mechanism.

-

Stereochemistry: The SN2 reaction proceeds with an inversion of stereochemistry if the carbon atom were chiral.

The general mechanism for the SN2 reaction of this compound with a nucleophile is depicted below.

1.2. Reactivity of the Terminal Alkyne

The terminal alkyne functionality offers a versatile handle for a variety of transformations, including:

-

Deprotonation: The terminal proton is weakly acidic and can be removed by a strong base to form a potent acetylide nucleophile. This acetylide can then participate in C-C bond-forming reactions.

-

Coupling Reactions: The terminal alkyne can undergo various transition metal-catalyzed coupling reactions, most notably the Sonogashira coupling with aryl or vinyl halides.[2]

-

Cycloaddition Reactions: The alkyne can act as a dipolarophile in [3+2] cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5]

This dual reactivity allows for sequential functionalization, making this compound a valuable building block for complex molecule synthesis.

Reactions with Various Nucleophiles: A Technical Overview

Table 1: Qualitative Reactivity and General Conditions for Nucleophilic Substitution on this compound

| Nucleophile Class | Nucleophile Example | Typical Solvent | Base (if required) | General Reactivity | Product Class |

| Nitrogen Nucleophiles | Amines (RNH₂) | Acetonitrile, DMF | K₂CO₃, Et₃N | Good | N-(But-3-yn-1-yl)amines |

| Azide (N₃⁻) | DMF, DMSO | - | Excellent | 4-Azido-1-butyne | |

| Oxygen Nucleophiles | Carboxylates (RCOO⁻) | DMF, Acetone | - | Moderate | But-3-yn-1-yl esters |

| Alcohols/Phenols (ROH/ArOH) | THF, DMF | NaH, K₂CO₃ | Moderate | But-3-yn-1-yl ethers | |

| Sulfur Nucleophiles | Thiols (RSH) | Ethanol, DMF | NaH, K₂CO₃ | Excellent | But-3-yn-1-yl sulfides |

| Carbon Nucleophiles | Cyanide (CN⁻) | DMSO, DMF | - | Good | Pent-4-ynenitrile |

| Enolates (e.g., of malonic esters) | THF, Ethanol | NaOEt, NaH | Good | Alkylated malonic esters |

Nitrogen Nucleophiles

2.1.1. Amines

Primary and secondary amines readily react with this compound to form the corresponding N-alkylated products. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the HBr byproduct.

Experimental Protocol: Synthesis of N-Aryl-N-(but-3-yn-1-yl)amine (General Procedure)

-

Materials:

-

This compound (1.0 eq.)

-

Aromatic amine (1.0 - 1.2 eq.)

-

Potassium carbonate (K₂CO₃) (2.0 eq.)

-

Acetonitrile (solvent)

-

-

Procedure:

-

To a solution of the aromatic amine in acetonitrile, add potassium carbonate.

-

Add this compound dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(but-3-yn-1-yl)amine.

-

2.1.2. Azide

Sodium azide is an excellent nucleophile for the displacement of the bromide in this compound, leading to the formation of 4-azido-1-butyne. This product is a key intermediate for "click chemistry" reactions.

Experimental Protocol: Synthesis of 4-Azido-1-butyne

-

Materials:

-

This compound (1.0 eq.)

-

Sodium azide (NaN₃) (1.5 eq.)

-

Dimethylformamide (DMF) (anhydrous)

-

-

Procedure:

-

Dissolve this compound in anhydrous DMF in a round-bottom flask.

-

Add sodium azide to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate.

-

Monitor the reaction by TLC or GC.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Carefully remove the solvent under reduced pressure to obtain 4-azido-1-butyne. Caution: Low molecular weight organic azides can be explosive and should be handled with appropriate safety precautions. It is often preferable to use the crude product directly in the next step without distillation.

-

Sulfur Nucleophiles

Thiols are excellent nucleophiles and react readily with this compound in the presence of a base to form but-3-yn-1-yl sulfides.

Experimental Protocol: Synthesis of a But-3-yn-1-yl Sulfide (General Procedure)

-

Materials:

-

This compound (1.0 eq.)

-

Thiol (1.1 eq.)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)

-

Tetrahydrofuran (THF) (anhydrous)

-

-

Procedure:

-

To a suspension of sodium hydride in anhydrous THF at 0 °C, add the thiol dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add this compound dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the desired sulfide.

-

Carbon Nucleophiles

2.3.1. Cyanide

The reaction of this compound with sodium or potassium cyanide provides a straightforward route to pent-4-ynenitrile.

Experimental Protocol: Synthesis of Pent-4-ynenitrile

-

Materials:

-

This compound (1.0 eq.)

-

Sodium cyanide (NaCN) (1.2 eq.)

-

Dimethyl sulfoxide (DMSO) (anhydrous)

-

-

Procedure:

-

In a round-bottom flask, dissolve sodium cyanide in anhydrous DMSO.

-

Add this compound to the solution.

-

Heat the reaction mixture to 50-60 °C and stir for several hours until the starting material is consumed (monitored by GC).

-

Cool the reaction mixture, pour it into water, and extract with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation, and purify the product by vacuum distillation.

-

2.3.2. Enolates (Malonic Ester Synthesis)

This compound can be used as an alkylating agent in the malonic ester synthesis to introduce a butynyl group.[6]

Experimental Protocol: Alkylation of Diethyl Malonate

-

Materials:

-

Diethyl malonate (1.0 eq.)

-

Sodium ethoxide (NaOEt) (1.0 eq.)

-

This compound (1.0 eq.)

-

Ethanol (absolute)

-

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.

-

After stirring for 1 hour, add this compound dropwise.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, neutralize with dilute acid, and remove the ethanol under reduced pressure.

-

Extract the residue with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the product by vacuum distillation.

-

Applications in Drug Development and Complex Synthesis

The bifunctional nature of this compound makes it a valuable tool in drug discovery and the synthesis of complex organic molecules. The butynyl group can be found in several kinase inhibitors, where it often serves as a key structural element for binding to the target protein.

Synthesis of Kinase Inhibitor Scaffolds

While direct, detailed synthetic routes for specific marketed drugs starting from this compound are not prominently published, the butynyl moiety is a common feature in epidermal growth factor receptor (EGFR) inhibitors. The general strategy involves the initial SN2 reaction of this compound with a nucleophilic site on a heterocyclic core, followed by further elaboration of the alkyne.

Sequential Reactions: Nucleophilic Substitution Followed by Click Chemistry

A powerful application of this compound is its use in sequential reactions. The bromide is first displaced by a nucleophile, and the resulting terminal alkyne is then used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce a triazole ring. This strategy is highly valuable for generating libraries of compounds in drug discovery.

Conclusion

References

- 1. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. library2.smu.ca [library2.smu.ca]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 38771-21-0 [chemicalbook.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-1-butyne

This guide provides a comprehensive overview of the key physical properties of 4-Bromo-1-butyne, a valuable reagent in pharmaceutical research and organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in a clear, tabular format and outlining a standard experimental protocol for boiling point determination.

Core Physical Properties

This compound is a colorless to light yellow, clear liquid.[1][2] It is recognized for its utility as a pharmaceutical intermediate.[1][3] Key physical characteristics are summarized in the table below, providing a ready reference for laboratory and development applications.

| Property | Value | Units | Conditions |

| Boiling Point | 110[1][3][4] | °C | Assumed standard atmospheric pressure |

| Density | 1.417[1][3] | g/mL | at 25 °C |

| Refractive Index | 1.481[1][3] | n20/D | at 20 °C |

| Flash Point | 24[1][3][4] | °C | 75 °F |

| Molecular Weight | 132.99[3][5][6] | g/mol | |

| Molecular Formula | C4H5Br[3][5] | ||

| Purity | >97.0[4] | % (GC) |

Solubility and Storage

This compound is immiscible with water.[1][3] It is soluble in organic solvents such as chloroform and methanol.[1][2] For stability, it is recommended to store the compound in a refrigerator under an inert atmosphere and away from ignition sources.[1][3] It is incompatible with strong oxidizing agents.[3]

Experimental Protocol: Boiling Point Determination

While the specific experimental parameters for the cited boiling point of this compound are not detailed in the provided literature, a standard method for determining the boiling point of a small quantity of a liquid organic compound is the Thiele tube method. This technique is advantageous as it requires a minimal amount of the sample (less than 0.5 mL).[7]

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or other attachment method

-

Heat source (Bunsen burner or heating mantle)

Procedure:

-

A small sample of this compound (approximately 0.5 mL) is placed into the small test tube.[7]

-

A capillary tube, with its sealed end facing upwards, is placed inside the test tube containing the sample.[7]

-

The test tube is securely attached to a thermometer, ensuring the bottom of the test tube is aligned with the thermometer bulb.[7]

-

This assembly is then placed into a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.[7]

-

The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath.[7]

-

As the temperature rises, dissolved air will be expelled from the capillary tube. The boiling point is approached when a continuous stream of bubbles emerges from the open end of the capillary tube.[7]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid sample begins to enter the capillary tube.[7] This occurs when the vapor pressure of the sample equals the external atmospheric pressure.

Factors Influencing Boiling Point

The boiling point of a chemical compound is a critical physical property that is influenced by several intermolecular and molecular factors. A diagram illustrating these relationships is provided below.

Caption: Factors influencing the boiling point of a compound.

References

- 1. This compound | 38771-21-0 [chemicalbook.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | 38771-21-0 | TCI AMERICA [tcichemicals.com]

- 5. This compound 97 38771-21-0 [sigmaaldrich.com]

- 6. 4-Bromobut-1-yne | C4H5Br | CID 11073464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Bromo-1-butyne (CAS Number: 38771-21-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-butyne is a versatile bifunctional molecule featuring both a terminal alkyne and a primary alkyl bromide. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures. Its utility spans various fields, including medicinal chemistry, materials science, and the synthesis of natural products. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety considerations.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 38771-21-0 | [2] |

| Molecular Formula | C₄H₅Br | [2][3] |

| Molecular Weight | 132.99 g/mol | [2][3] |

| Boiling Point | 110-112 °C | [1][4] |

| Density | 1.417 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.481 | [5] |

| Flash Point | 23.9 °C (75.0 °F) | [1] |

| Solubility | Immiscible with water.[1][2] Slightly soluble in chloroform and methanol.[1] Soluble in ether and alcohol.[6] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is consistent with the structure of this compound. The following chemical shifts (δ) and coupling constants (J) have been reported:

-

δ 3.45 (t, J = 7.5 Hz, 2H): Corresponds to the two protons on the carbon adjacent to the bromine atom (-CH₂Br). The triplet splitting pattern is due to coupling with the adjacent methylene group.[4]

-

δ 2.76 (dt, J = 7.5, 3.0 Hz, 2H): Assigned to the two protons on the carbon adjacent to the alkyne (≡C-CH₂-). The doublet of triplets splitting arises from coupling with both the adjacent methylene group and the terminal alkyne proton.[4]

-

δ 2.12 (t, J = 3.0 Hz, 1H): Represents the terminal alkyne proton (≡C-H). The triplet splitting is due to long-range coupling with the propargylic methylene group.[4]

¹³C NMR, IR, and Mass Spectrometry: While reference to the availability of ¹³C NMR, IR, and Mass Spectrometry data exists, specific, high-resolution spectra and detailed peak assignments are not readily available in the public domain. Researchers requiring this data are advised to consult specialized spectral databases or perform experimental analysis.

Synthesis

A common and reliable method for the synthesis of this compound is the bromination of 3-butyn-1-ol using phosphorus tribromide.

Experimental Protocol: Synthesis of this compound from 3-butyn-1-ol[5]

Materials:

-

3-butyn-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Magnesium sulfate (MgSO₄)

-

Ice

-

Argon gas

Equipment:

-

Oven-dried round-bottom flask

-

Stirring apparatus

-

Addition funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In an oven-dried apparatus under a dry argon atmosphere, a solution of 3-butyn-1-ol (99.5 g, 1.24 mol) in anhydrous ether (750 mL) is prepared and cooled to 0 °C with stirring.

-

A solution of phosphorus tribromide (48 mL, 0.51 mol) in anhydrous ether (130 mL) is added dropwise to the stirred solution of 3-butyn-1-ol over a period of 3 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is carefully poured onto ice (1000 g).

-

The ether layer is collected, and the aqueous layer is extracted with ether.

-

The combined ether layers are washed successively with saturated NaHCO₃ solution, water, saturated NaCl solution, and finally with water.

-

The ether layer is dried over anhydrous MgSO₄.

-

The ether is removed by distillation at atmospheric pressure.

-

The residue, this compound, is then distilled at atmospheric pressure, collecting the colorless liquid product (45 g, 27% yield). The reported boiling point of the product is 109°-112 °C.

Synthetic Workflow Diagram

Caption: Synthesis of this compound from 3-butyn-1-ol.

Reactivity and Applications in Synthesis

This compound is a valuable reagent in a variety of organic transformations, primarily leveraging the reactivity of its terminal alkyne and alkyl bromide functionalities.

Key Reactions

-

Gold-Catalyzed Formal [3+2] Cycloaddition: Used in the synthesis of 2,4,5-trisubstituted oxazoles.[5][7][8] Specific protocols for this reaction using this compound need to be sourced from primary chemical literature.

-

Intramolecular 1,3-Dipolar Cycloaddition: This methodology is employed to synthesize 1,3,4-oxadiazoles.[5][7][8] Researchers interested in this application should refer to the relevant scientific publications for detailed procedures.

-

Reductive Cyclization: Lactones containing alkyne moieties derived from this compound can undergo reductive cyclization to prepare azulene derivatives.[5][7]

-

Gold-Catalyzed Coupling Reactions: These reactions lead to the formation of substituted α-pyrones.[5][7]

-

Pharmaceutical and Agrochemical Synthesis: this compound serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.[6][9] It has been shown that compounds synthesized using this starting material exhibit inhibitory activity against T-cell leukemia, murine leukemia, tuberculosis, and colorectal adenocarcinoma cells.[6][9]

Illustrative Reaction Workflow: General Sonogashira Coupling

While a specific protocol for a Sonogashira coupling with this compound was not found, a general workflow for this type of reaction is presented below. This reaction couples a terminal alkyne with an aryl or vinyl halide.

Caption: General workflow for a Sonogashira coupling reaction.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: Hazard and Safety Information for this compound

| Category | Information | Reference(s) |

| Signal Word | Danger | [5] |

| Hazard Statements | H226: Flammable liquid and vapor. H301: Toxic if swallowed. H317: May cause an allergic skin reaction. | [5][10] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [5] |

| Personal Protective Equipment (PPE) | Eyeshields, face shield, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter). | [5] |

| Storage | Store in a freezer under an inert atmosphere, below -20°C.[1] Keep in a cool, well-ventilated place away from sources of ignition.[2] | |

| Incompatibilities | Strong oxidizing agents. | [2] |

| Transport Information | UN Number: Not specified. Hazard Class: 3 (Flammable Liquid). Packing Group: III. Proper Shipping Name: FLAMMABLE LIQUIDS, TOXIC, N.O.S. | [10] |

Conclusion

This compound is a highly useful and reactive building block in organic synthesis. Its bifunctional nature allows for a wide range of transformations, making it a valuable tool for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. Further research into its reactivity and the development of novel synthetic methodologies will undoubtedly continue to expand its applications.

References

- 1. This compound | 38771-21-0 [chemicalbook.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 4-溴-1-丁炔 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS 38771-21-0: this compound | CymitQuimica [cymitquimica.com]

- 7. 4-ブロモ-1-ブチン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound 97 38771-21-0 [sigmaaldrich.com]

- 9. This compound | 38771-21-0 | FB164813 | Biosynth [biosynth.com]

- 10. This compound, 97% | Fisher Scientific [fishersci.ca]

The Bifunctional Role of 4-Bromo-1-butyne in Complex Molecule Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1-butyne is a versatile bifunctional reagent that serves as a cornerstone in modern organic synthesis and drug development.[1] Its unique structure, featuring a terminal alkyne and a primary alkyl bromide, allows for a diverse range of chemical transformations, making it an invaluable building block for the construction of complex molecular architectures.[1] This technical guide provides an in-depth exploration of the core reaction mechanisms of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams of key pathways to facilitate its application in research and development.

Core Reactivity and Mechanistic Principles

The synthetic utility of this compound stems from its two distinct reactive sites: the electrophilic carbon atom attached to the bromine and the nucleophilic terminal alkyne. This dual reactivity enables a variety of transformations, including nucleophilic substitutions, coupling reactions, and cycloadditions.

Nucleophilic Substitution (SN2) Reactions

The carbon-bromine bond in this compound is susceptible to nucleophilic attack, proceeding via an SN2 mechanism. The bromine atom acts as a good leaving group, allowing for the introduction of a wide array of functional groups.[1]

A representative SN2 reaction is the synthesis of 4-cyano-1-butyne, where a cyanide ion displaces the bromide.[1] This reaction is typically performed in a polar aprotic solvent like DMSO to accelerate the reaction kinetics.[1] The efficiency of the SN2 reaction is influenced by the strength of the nucleophile and the reaction conditions.

Coupling Reactions

The terminal alkyne functionality of this compound is a key participant in various coupling reactions, most notably the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a powerful tool for creating complex conjugated systems.[1][2]

Cycloaddition Reactions

This compound is a valuable precursor in cycloaddition reactions, leading to the formation of diverse heterocyclic and carbocyclic structures. It is utilized in cobalt-mediated [2+2+2] co-cyclotrimerization for the synthesis of macrocycles and in gold-catalyzed formal [3+2] cycloadditions to produce 2,4,5-trisubstituted oxazoles.[3] Furthermore, it participates in intramolecular 1,3-dipolar cycloadditions for the synthesis of 1,3,4-oxadiazoles.[3]

Quantitative Data on this compound Reactions

The following tables summarize quantitative data for key reactions involving this compound, providing a comparative overview of reaction conditions and yields.

| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Synthesis | 3-Butyn-1-ol | Phosphorus tribromide | Ether | 0 | 3 | 27 | |

| Nucleophilic Substitution | This compound, Sodium Cyanide | - | DMSO | - | - | - | [1] |

| Sonogashira Coupling | 4-Bromo-5-trifluoromethyl-1H-pyrazole, Trimethylsilylacetylene | Pd(OAc)₂, XPhos, Et₃N | MeCN | 110 | - | High Conversion | [4] |

Experimental Protocols

Synthesis of this compound from 3-Butyn-1-ol

Materials:

-

3-Butyn-1-ol (99.5 g, 1.24 mol)

-

Phosphorus tribromide (48 mL, 0.51 mol)

-

Anhydrous ether (880 mL)

-

Ice (1000 g)

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution

-

MgSO₄

-

Dry argon atmosphere

Procedure:

-

In an oven-dried apparatus under a dry argon atmosphere, a solution of phosphorus tribromide (48 mL) in anhydrous ether (130 mL) is added dropwise over 3 hours to a stirred solution of 3-butyn-1-ol (99.5 g) in ether (750 mL) at 0°C.

-

After the addition is complete, the reaction mixture is carefully poured onto ice (1000 g).

-

The ether layer is collected, and the aqueous layer is extracted with ether.

-

The combined ether layers are washed with saturated NaHCO₃, H₂O, saturated NaCl, and H₂O.

-

The ether layer is dried over MgSO₄.

-

The ether is distilled off at atmospheric pressure.

-

This compound is distilled at atmospheric pressure to yield a colorless liquid (45 g, 27% yield).

General Protocol for Sonogashira Cross-Coupling

Materials:

-

This compound derivative

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the this compound derivative, palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

-

Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and dilute with an organic solvent.

-

Wash the organic layer with water or saturated aqueous ammonium chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and workflows involving this compound.

Caption: SN2 Nucleophilic Substitution Mechanism.

Caption: Catalytic Cycle of the Sonogashira Coupling Reaction.

Caption: General Workflow for Cycloaddition Reactions.

Applications in Drug Development

This compound is a valuable precursor in the synthesis of a wide range of pharmaceuticals.[1][5] Its ability to introduce a butynyl functional group is crucial for the development of various therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[1][6] The terminal alkyne can be further modified, for example, through "click chemistry" reactions, to attach the molecule to other substrates, such as fluorescent probes or drug delivery systems.[1]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its dual reactivity allows for a wide range of transformations, making it an essential tool for the construction of complex molecules with significant applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its reaction mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in harnessing the full synthetic potential of this important reagent.

References

- 1. biosynth.com [biosynth.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. 4-溴-1-丁炔 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 38771-21-0 [chemicalbook.com]

- 6. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 4-Bromo-1-butyne in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-1-butyne in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound, a key intermediate in various organic syntheses. Understanding its solubility is crucial for reaction optimization, purification, and formulation in drug development and chemical manufacturing.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties influence its solubility characteristics.

| Property | Value | Reference |

| Chemical Formula | C₄H₅Br | [1] |

| Molecular Weight | 132.99 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Density | 1.417 g/mL at 25 °C | [2][5] |

| Boiling Point | 110-118 °C | [1][6] |

| Flash Point | 24 °C (75 °F) | [2][6] |

| Refractive Index | n20/D 1.481 | [2][5] |

Solubility Profile of this compound

While specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents is not extensively documented in publicly available literature, qualitative descriptions indicate its general behavior. This compound is characterized as being soluble in many common organic solvents but immiscible with water.[1][4][6] This is consistent with the general principle that haloalkanes, while polar, are more soluble in organic solvents than in water because they cannot form strong hydrogen bonds with water molecules.[7][8][9]

The table below summarizes the available qualitative solubility information.

| Solvent | Qualitative Solubility | Reference |

| Water | Immiscible | [4][6] |

| Chloroform | Soluble / Slightly Soluble | [1][4] |

| Methanol | Slightly Soluble | [1][4] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol for determining the solubility of a liquid solute (like this compound) in an organic solvent can be adapted.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., acetone, dichloromethane, THF)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Vials with screw caps

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the constant temperature for several hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets.

-

Determine the mass of the collected filtrate.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the filtered sample and the standard solutions using a calibrated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by comparing its response to the calibration curve.

-

-

Data Calculation:

-

Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining and applying solubility data in a research setting.

Caption: Workflow for solubility determination and application.

Applications in Organic Synthesis

The solubility of this compound in organic solvents is critical for its use as a reactant in various chemical transformations. It is employed in the synthesis of:

-

Macrocycles via cobalt-mediated [2+2+2] co-cyclotrimerization.[5]

-

2,4,5-trisubstituted oxazoles through gold-catalyzed cycloadditions.[5]

-

1,3,4-oxadiazoles via intramolecular 1,3-dipolar cycloaddition.[5]

-

Lactones bearing alkynes for reductive cyclization.[5]

-

Substituted α-pyrones using gold-catalyzed coupling reactions.[5]

Effective dissolution in a suitable solvent is the first step to ensuring homogeneous reaction conditions and achieving high yields in these synthetic procedures.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed.[3][10] It may also cause an allergic skin reaction.[3] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] It is incompatible with strong oxidizing agents and should be stored in a refrigerator.[6]

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4-Bromobut-1-yne | C4H5Br | CID 11073464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 38771-21-0 [chemicalbook.com]

- 5. 4-溴-1-丁炔 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. selfstudys.com [selfstudys.com]

- 9. embibe.com [embibe.com]

- 10. chemical-label.com [chemical-label.com]

4-Bromo-1-butyne: A Bifunctional Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1-butyne is a versatile bifunctional reagent that has garnered significant attention in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a terminal alkyne and a primary alkyl bromide, allows for orthogonal reactivity, enabling sequential or one-pot transformations to construct complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, key synthetic applications, and detailed experimental protocols involving this compound, positioning it as an indispensable tool for the modern chemist.

Physicochemical and Safety Data

This compound is a colorless to light yellow, flammable liquid.[1][2] Due to its bifunctional nature, it is a highly reactive compound and must be handled with appropriate safety precautions.[1] It is immiscible with water but soluble in common organic solvents like ether, chloroform, and acetone.[1][3][4]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 38771-21-0 | [5][6][7] |

| Molecular Formula | C₄H₅Br | [5][6][7] |

| Molecular Weight | 132.99 g/mol | [5][6][7] |

| Appearance | Colorless to light yellow clear liquid | [1][8] |

| Density | 1.417 g/mL at 25 °C | [5][6] |

| Boiling Point | 110-112 °C | [5][8] |

| Flash Point | 23.9 °C (75.0 °F) | [5][8] |

| Refractive Index | n20/D 1.481 | [5][6] |

| Solubility | Immiscible with water | [3][9] |

Safety and Handling

This compound is a hazardous substance and requires careful handling in a well-ventilated fume hood.

| Hazard Information | Details | Reference |

| GHS Pictograms | Flame, Skull and crossbones | [5][10] |

| Signal Word | Danger | [5][6] |

| Hazard Statements | H226: Flammable liquid and vaporH301: Toxic if swallowedH317: May cause an allergic skin reaction | [5][6][7] |

| Precautionary Statements | P210, P233, P240, P280, P301+P310, P303+P361+P353 | [5][6] |

| Storage | Recommended storage in a refrigerator (2-8°C), under an inert atmosphere (e.g., Argon). Keep away from ignition sources. | [1][3][8] |

| Incompatibilities | Strong oxidizing agents | [3] |

| Personal Protective Equipment | Eye shields, chemical-resistant gloves, lab coat. Use a respirator if ventilation is inadequate. | [5] |

The Bifunctional Reactivity of this compound

The synthetic utility of this compound stems from the presence of two distinct reactive sites: a terminal alkyne and a primary alkyl bromide. This bifunctionality allows for a wide range of transformations, where each functional group can be addressed independently, providing a powerful strategy for the synthesis of complex molecules.

The terminal alkyne can participate in reactions such as Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and deprotonation to form an acetylide for subsequent alkylation. The primary bromide is an excellent electrophile for Sₙ2 reactions with various nucleophiles. This orthogonal reactivity is a key feature for its use in multi-step syntheses.

Key Synthetic Applications and Experimental Protocols

This compound is a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[3][9][11] Its applications range from the construction of heterocyclic systems to the formation of macrocycles.[5][6]

Synthesis of this compound

A common and reliable method for the laboratory-scale synthesis of this compound involves the treatment of 3-butyn-1-ol with phosphorus tribromide.[5]

Experimental Protocol: Synthesis from 3-Butyn-1-ol [5]

-

Apparatus Setup: An oven-dried, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is set up under a dry argon or nitrogen atmosphere.

-

Reaction Mixture: A solution of 3-butyn-1-ol (99.5 g, 1.24 mol) in anhydrous diethyl ether (750 mL) is added to the flask and cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of phosphorus tribromide (48 mL, 0.51 mol) in anhydrous diethyl ether (130 mL) is added dropwise to the stirred solution over a period of 3 hours, maintaining the temperature at 0 °C.

-

Quenching: After the addition is complete, the reaction mixture is carefully poured onto crushed ice (1000 g).

-

Work-up: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and saturated sodium chloride solution.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the ether is removed by distillation at atmospheric pressure. The crude product is then purified by distillation (boiling point 109-112 °C) to yield this compound as a colorless liquid.

Sonogashira Coupling

The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a cornerstone of modern organic synthesis.[12] The terminal alkyne of this compound readily participates in this reaction, allowing for the introduction of the butynyl-bromide moiety onto various scaffolds.

References

- 1. researchgate.net [researchgate.net]

- 2. bloomtechz.com [bloomtechz.com]

- 3. scribd.com [scribd.com]

- 4. CAS 38771-21-0: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 4-ブロモ-1-ブチン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Bromobut-1-yne | C4H5Br | CID 11073464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 38771-21-0 | FB164813 | Biosynth [biosynth.com]

- 9. mdhv.ca [mdhv.ca]

- 10. This compound | 38771-21-0 [chemicalbook.com]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electrophilicity of 4-bromo-1-butyne versus 4-bromo-1-butene

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: Electrophilicity and Neighboring Group Participation

The electrophilicity of the C-Br bond in alkyl halides is a critical factor in determining their reactivity towards nucleophiles. In the case of 4-bromo-1-butyne and 4-bromo-1-butene, the presence of a π-system (an alkyne and an alkene, respectively) in proximity to the reaction center introduces the possibility of neighboring group participation (NGP), also known as anchimeric assistance. NGP is the intramolecular interaction of a functional group with a reaction center, which can lead to a significant increase in reaction rate and influence the stereochemical outcome.

Anchimeric Assistance by an Alkene: The Case of 4-bromo-1-butene

The π-electrons of the double bond in 4-bromo-1-butene can act as an internal nucleophile, assisting in the departure of the bromide leaving group. This participation leads to the formation of a stabilized, non-classical carbocation intermediate, a cyclopropylcarbinyl-like cation. This delocalization of the positive charge over several atoms lowers the activation energy for the ionization step, thereby accelerating the rate of nucleophilic substitution reactions compared to a saturated analogue like 1-bromobutane. The solvolysis of 4-bromo-1-butene has been studied, and it is understood to proceed primarily through an S(_N)2 mechanism, although a minor S(_N)1 component can be observed in highly non-nucleophilic solvents[1]. This suggests that while NGP from the double bond is present, it may not be sufficient to enforce a purely S(_N)1 pathway under typical solvolytic conditions.

Anchimeric Assistance by an Alkyne: The Case of this compound

Similarly, the π-electrons of the triple bond in this compound can also provide anchimeric assistance. This participation would lead to the formation of a stabilized vinyl cation intermediate. However, the ability of an alkyne to act as a neighboring group is generally considered to be less effective than that of an alkene in similar situations. This is attributed to the higher energy and more linear geometry of the resulting vinyl cation intermediate compared to the bridged carbocation formed from an alkene. The C-Br bond in this compound is reactive and participates in various synthetic transformations, including nucleophilic substitutions. In S(_N)2 reactions, the reactivity trend for 4-halo-1-butynes follows the expected order of leaving group ability: I > Br > Cl[1].

Comparative Electrophilicity: A Qualitative Assessment

In the absence of direct experimental rate constants for the solvolysis of both this compound and 4-bromo-1-butene under identical conditions, a qualitative comparison of their electrophilicity can be inferred from the principles of NGP.

The stabilization of the carbocationic intermediate is the key factor in rate enhancement due to NGP. The formation of a bridged carbocation from the participation of an alkene is generally more favorable than the formation of a vinyl cation from an alkyne. The strain and electronic nature of the vinyl cation make it a higher energy intermediate. Consequently, the anchimeric assistance provided by the double bond in 4-bromo-1-butene is expected to be more significant than that provided by the triple bond in this compound.

Therefore, it is predicted that 4-bromo-1-butene would exhibit greater electrophilicity at the carbon bearing the bromine atom and undergo nucleophilic substitution reactions at a faster rate than this compound , assuming a reaction mechanism with significant carbocationic character (S(_N)1-like). In a purely S(_N)2 reaction, where NGP is less influential, the difference in reactivity might be less pronounced and influenced more by the inductive effects of the sp-hybridized versus sp²-hybridized carbons.

Data Presentation

As a direct quantitative comparison of the solvolysis rates is not available in the reviewed literature, a table of comparative kinetic data cannot be provided. However, the physical properties of the two compounds are presented below for reference.

| Property | This compound | 4-bromo-1-butene |

| CAS Number | 38771-21-0 | 5162-44-7 |

| Molecular Formula | C₄H₅Br | C₄H₇Br |

| Molecular Weight | 132.99 g/mol | 135.00 g/mol |

| Boiling Point | 110-118 °C | 98-100 °C |

| Density | 1.417 g/mL at 25 °C | 1.33 g/mL at 25 °C |

| Refractive Index | n20/D 1.481 | n20/D 1.462 |

Experimental Protocols

To quantitatively determine the relative electrophilicity of this compound and 4-bromo-1-butene, a comparative solvolysis rate study can be performed. The following is a detailed methodology for such an experiment.

Determination of Solvolysis Rates by Titration

Objective: To measure and compare the first-order rate constants for the solvolysis of this compound and 4-bromo-1-butene in a chosen solvent system (e.g., 80% ethanol/20% water).

Materials:

-

This compound (high purity)

-

4-bromo-1-butene (high purity)

-

Absolute ethanol

-

Deionized water

-

Standardized sodium hydroxide solution (e.g., 0.02 M)

-

Phenolphthalein indicator

-

Constant temperature bath

-

Volumetric flasks, pipettes, burettes, and Erlenmeyer flasks

Procedure:

-

Preparation of Solvent Mixture: Prepare a sufficient volume of the desired solvent mixture (e.g., 80:20 ethanol:water by volume) in a volumetric flask.

-

Reaction Setup:

-

Place a sealed flask containing the solvent mixture in a constant temperature bath set to the desired reaction temperature (e.g., 50 °C) and allow it to equilibrate.

-

Prepare a stock solution of the alkyl bromide (either this compound or 4-bromo-1-butene) by dissolving a known mass in a small volume of the solvent mixture in a volumetric flask to achieve a desired initial concentration (e.g., 0.1 M).

-

-

Initiation of the Reaction:

-

Once the solvent in the reaction flask has reached thermal equilibrium, pipette a precise volume of the alkyl bromide stock solution into the flask to initiate the solvolysis reaction. Start a timer immediately.

-

-

Monitoring the Reaction:

-

At regular time intervals (e.g., every 15-30 minutes), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a flask containing a known volume of a cold solvent (e.g., acetone) to stop the reaction.

-

Add a few drops of phenolphthalein indicator to the quenched sample.

-

Titrate the hydrobromic acid (HBr) produced during the solvolysis with the standardized sodium hydroxide solution until a persistent pink endpoint is reached. Record the volume of NaOH used.

-

-

Data Analysis:

-

The concentration of HBr at each time point is proportional to the extent of the reaction.

-

The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction (determined after several half-lives or by calculation from the initial concentration of the alkyl bromide) and Vt is the volume of NaOH used at time t. The slope of the resulting straight line is equal to -k.

-

Alternatively, the integrated rate law for a first-order reaction can be used: ln([A]₀/[A]t) = kt, where [A]₀ is the initial concentration of the alkyl bromide and [A]t is the concentration at time t.

-

-

Comparison: Repeat the entire procedure for the other alkyl bromide under identical conditions. The calculated rate constants will provide a quantitative measure of the relative electrophilicity.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for the nucleophilic substitution of 4-bromo-1-butene and this compound involving neighboring group participation.

Caption: NGP in 4-bromo-1-butene solvolysis.

Caption: NGP in this compound solvolysis.

Caption: Workflow for solvolysis rate determination.

Conclusion

The electrophilicity of the carbon-bromine bond in both this compound and 4-bromo-1-butene is influenced by the potential for neighboring group participation from their respective π-systems. Based on the established principles of carbocation stability, the alkene in 4-bromo-1-butene is expected to provide more effective anchimeric assistance than the alkyne in this compound. This leads to the prediction that 4-bromo-1-butene is the more electrophilic of the two compounds and will exhibit a higher rate of nucleophilic substitution, particularly in reactions proceeding through an S(_N)1-like mechanism. While direct quantitative data comparing these two specific substrates is currently unavailable, the provided experimental protocol offers a clear pathway for obtaining this valuable kinetic information. This understanding of relative reactivity is crucial for the strategic design of synthetic routes and the development of novel chemical entities in the pharmaceutical and materials science industries.

References

Synthesis of 4-Bromo-1-butyne from 3-Butyn-1-ol

An In-depth Technical Guide on Early Synthetic Routes for 4-Bromo-1-butyne

For researchers, scientists, and drug development professionals, this compound is a valuable reagent and building block in the synthesis of a variety of organic molecules, including pharmaceuticals and complex natural products. Its utility stems from the presence of two reactive functional groups: a terminal alkyne and a primary alkyl bromide. This guide provides a detailed overview of the early synthetic routes to this compound, focusing on established methodologies with detailed experimental protocols.

One of the most well-documented and reliable early methods for the preparation of this compound is the bromination of 3-butyn-1-ol using phosphorus tribromide. This reaction, following the general principles of converting alcohols to alkyl bromides, provides a direct route to the desired product.

Experimental Protocol

The following procedure is adapted from a method reported by Daniels et al. in 1983.[1]

Materials and Equipment:

-

3-Butyn-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

-

Dry argon or nitrogen atmosphere setup

Procedure:

-

A solution of 3-butyn-1-ol (99.5 g, 1.24 mol) in anhydrous ether (750 mL) is prepared in an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, an addition funnel, and an argon inlet. The flask is cooled to 0°C in an ice bath.[1]

-

A solution of phosphorus tribromide (48 mL, 0.51 mol) in anhydrous ether (130 mL) is added dropwise to the stirred solution of 3-butyn-1-ol over a period of 3 hours, maintaining the temperature at 0°C.[1]

-

After the addition is complete, the reaction mixture is carefully poured onto ice (1000 g).[1]

-

The ether layer is collected, and the aqueous layer is extracted with diethyl ether.[1]

-

The combined ether layers are washed sequentially with saturated sodium bicarbonate solution, water, and saturated sodium chloride solution.[1]

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄).[1]

-

The ether is removed by distillation at atmospheric pressure.[1]

-

The residue is then distilled to yield this compound as a colorless liquid.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Butyn-1-ol | [1] |

| Reagent | Phosphorus tribromide | [1] |

| Solvent | Anhydrous diethyl ether | [1] |

| Reaction Temperature | 0°C | [1] |

| Reaction Time | 3 hours for addition | [1] |

| Yield | 27% (45 g) | [1] |

| Boiling Point | 109°-112°C | [1] |

Reaction Pathway Diagram

Caption: Synthesis of this compound from 3-butyn-1-ol.

Other Reported Synthetic Routes

While the synthesis from 3-butyn-1-ol is well-established, other early routes have been mentioned in the literature, although with less detailed and sometimes ambiguous descriptions.

From 1,4-Dibromobutane

A synthetic pathway starting from 1,4-dibromobutane has been suggested.[2] This would likely involve a dehydrobromination reaction. However, a direct, one-step conversion is not well-documented in early literature. A plausible, though not explicitly detailed, pathway would involve a two-step elimination process. First, the elimination of one equivalent of HBr to form a bromobutene intermediate, followed by a second elimination to generate the alkyne. This approach would likely require a strong base and careful control of reaction conditions to favor the formation of the terminal alkyne. Due to the lack of a clear and reliable early experimental protocol, this method is presented here as a theoretical possibility rather than an established procedure.

From 3-Bromopropionate

Another mentioned route begins with 3-bromopropionate.[2] The described pathway involves the conversion of the starting material to 3-bromo-1-propanol, followed by a series of steps to build the butyne skeleton and subsequent halogenation.[2] The description of this multi-step synthesis is complex and lacks the specific experimental details necessary for reproduction.[2]

Conclusion

For the synthesis of this compound, the conversion of 3-butyn-1-ol using phosphorus tribromide stands out as a well-documented and reliable early method. The detailed experimental protocol and quantitative data available for this route provide a clear and reproducible procedure for researchers. While other pathways from starting materials like 1,4-dibromobutane have been mentioned, they lack the clear, detailed experimental support of the 3-butyn-1-ol method in the context of early synthetic chemistry. For drug development and other applications requiring a dependable synthesis, the bromination of 3-butyn-1-ol remains a cornerstone method.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reactions Using 4-Bromo-1-butyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, proceeds under mild conditions and demonstrates broad functional group tolerance.[1][2] 4-Bromo-1-butyne is a particularly useful bifunctional reagent, possessing both a terminal alkyne for coupling and an alkyl bromide for subsequent functionalization, making it a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.[3] While the Sonogashira reaction has been extensively developed for aryl and vinyl halides, its application to unactivated alkyl halides, such as this compound, has also been successfully demonstrated.[4]

This document provides detailed application notes and protocols for the use of this compound in Sonogashira coupling reactions, with a focus on reactions with terminal alkynes.

Data Presentation